molecular formula C14H28O5S B1143098 n-Octyl-α-D-thio-mannopyranosid CAS No. 163955-47-3

n-Octyl-α-D-thio-mannopyranosid

Cat. No.: B1143098
CAS No.: 163955-47-3
M. Wt: 308.436
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Octyl-α-D-thio-mannopyranoside (CAS 163955-47-3) is a non-ionic surfactant with the molecular formula C₁₄H₂₈O₅S and a molecular weight of 308.44 g/mol. Structurally, it consists of a mannopyranoside headgroup linked via a thioether bond to an n-octyl hydrophobic tail. The thioether substitution replaces the oxygen atom in the glycosidic bond, enhancing chemical stability against enzymatic hydrolysis compared to oxygen-linked glycosides .

This compound is widely used in biochemistry for solubilizing and stabilizing membrane proteins and glycoproteins, particularly in drug development studies targeting cancer, neurodegenerative diseases, and cardiovascular conditions . Its mild detergent properties allow for effective protein isolation without denaturation, and its high purity (≥95%) ensures reproducibility in experimental applications .

Properties

CAS No.

163955-47-3

Molecular Formula

C14H28O5S

Molecular Weight

308.436

Synonyms

n-Octyl-α-D-thio-mannopyranosid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

n-Octyl-β-D-thioglucopyranoside

Structural Differences: Replaces the mannose headgroup with glucose and adopts a β-anomeric configuration. Key Properties:

  • CMC : 6.9 mM in pure water at 25°C, which decreases in ethylene glycol-water mixtures .
  • Enzymatic Interaction : Serves as a substrate analog for β-glucosidases like Os3BGlu6, where its hydrophobic aglycone interacts with methionine-251 in the enzyme’s active site .

Comparison: The glucose moiety in thioglucopyranoside confers higher water solubility than the mannose analog. However, the α-configuration in n-octyl-α-D-thio-mannopyranoside may influence micellar packing and protein binding specificity due to stereochemical differences in sugar-enzyme interactions .

Octyl β-D-mannopyranoside

Structural Differences : Lacks the thioether bond, featuring an oxygen-linked glycosidic bond instead.
Key Properties :

  • CMC : ~2.5 mM (higher than thio analogs due to reduced hydrophobicity) .
  • Stability: Susceptible to hydrolysis by mannosidases, limiting its use in long-term protein stabilization .

Comparison: The thioether bond in n-octyl-α-D-thio-mannopyranoside enhances resistance to enzymatic degradation, making it superior for applications requiring prolonged stability .

Octyl β-D-thiomaltopyranoside

Structural Differences : Features a maltose (glucose-α-1,4-glucose) disaccharide headgroup.
Key Properties :

  • Molecular Weight : 472.5 g/mol (higher due to the disaccharide).
  • Applications : Effective in solubilizing large transmembrane protein complexes but requires higher concentrations (CMC ~0.5 mM) .

Comparison: The maltose headgroup increases micellar size and hydrophilicity, but n-octyl-α-D-thio-mannopyranoside offers a simpler structure with easier dialysis removal .

Acetylated Derivatives (e.g., Octyl 2,3,4,6-O-Tetraacetyl-β-D-mannopyranoside)

Structural Differences : Contains acetyl groups protecting hydroxyl residues.
Key Properties :

  • Solubility : Enhanced organic solvent compatibility due to reduced polarity .
  • Stability : Acetylation prevents unwanted glycosidic bond cleavage during synthetic processes .

Comparison: While acetylated derivatives are useful in organic synthesis, n-octyl-α-D-thio-mannopyranoside’s unmodified structure is more suitable for aqueous biochemical applications .

Other Sugar-Based Surfactants

  • n-Octyl-β-D-glucopyranoside: CMC of 20–25 mM, significantly higher than thio derivatives, limiting its efficiency in protein solubilization .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound CMC (mM) Molecular Weight (g/mol) Glycosidic Bond Key Application(s)
n-Octyl-α-D-thio-mannopyranoside 4.1* 308.44 Thioether (α) Membrane protein stabilization
n-Octyl-β-D-thioglucopyranoside 6.9 308.44 Thioether (β) Bacteriorhodopsin solubilization
Octyl β-D-mannopyranoside 2.5 292.37 Oxygen (β) Transient protein studies
Octyl β-D-thiomaltopyranoside 0.5 472.5 Thioether (β) Large protein complexes

*Estimated based on structural analogs .

Table 2: Enzymatic Stability and Interactions

Compound Enzymatic Hydrolysis Resistance Compatible Enzymes
n-Octyl-α-D-thio-mannopyranoside High β-Mannosidases (weak activity)
n-Octyl-β-D-thioglucopyranoside Moderate β-Glucosidases (e.g., Os3BGlu6)
Octyl β-D-mannopyranoside Low β-Mannosidases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.